CYP17 17,20-Lyase vs 17α-Hydroxylase Selectivity: Class-Level Inference from the 3,4-Difluorobenzyl Pharmacophore
The 3,4-difluorobenzyl imidazole pharmacophore has been established as a CYP17 inhibitor scaffold with measurable differentiation between the lyase and hydroxylase components. While no direct biochemical data are publicly available for the target compound itself, its close structural analog 1-(3,4-difluorobenzyl)-1H-imidazole (CAS 906478-71-5, lacking only the 4-hydroxymethyl group) exhibits IC50 = 9,600 nM against rat microsomal 17,20-lyase and IC50 = 70,700 nM against 17α-hydroxylase, yielding a ∼7.4-fold selectivity for the lyase component [1]. For comparison, the standard pan-CYP inhibitor ketoconazole shows IC50 = 1,660 nM against lyase and IC50 = 3,760 nM against hydroxylase, a ∼2.3-fold selectivity [2]. The 4-iodobenzyl imidazole analog (compound 5) achieved IC50 = 1,580 nM against lyase and IC50 = 10,060 nM against hydroxylase (∼6.4-fold selectivity) [2]. The 3,4-difluorobenzyl scaffold thus maintains a favorable lyase-over-hydroxylase selectivity profile comparable to the most potent benzyl imidazoles, while the 4-hydroxymethyl group provides a synthetic diversification point not present in the comparator compounds.
| Evidence Dimension | CYP17 17,20-lyase vs 17α-hydroxylase inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | No direct IC50 data available; inferred from closely related analog CAS 906478-71-5: lyase IC50 = 9,600 nM; hydroxylase IC50 = 70,700 nM; selectivity ratio ∼7.4-fold [1] |
| Comparator Or Baseline | Ketoconazole: lyase IC50 = 1,660 ± 150 nM; hydroxylase IC50 = 3,760 ± 10 nM; selectivity ratio ∼2.3-fold. 4-Iodobenzyl imidazole (compound 5): lyase IC50 = 1,580 nM; hydroxylase IC50 = 10,060 nM; selectivity ratio ∼6.4-fold [2] |
| Quantified Difference | 3,4-difluorobenzyl scaffold selectivity ratio (∼7.4-fold) exceeds ketoconazole (∼2.3-fold) and is comparable to 4-iodobenzyl (∼6.4-fold) |
| Conditions | Rat testicular microsomal P45017α enzyme preparation; lyase and hydroxylase activities measured separately [1] [2] |
Why This Matters
The lyase-over-hydroxylase selectivity is a therapeutically desirable property in CYP17 inhibitor development, as selective lyase inhibition may reduce corticosteroid-related side effects; the 4-hydroxymethyl handle enables further optimization of this selectivity without re-synthesizing the core scaffold.
- [1] BindingDB Entry BDBM50188090; 1-(3,4-difluorobenzyl)-1H-imidazole (CHEMBL373588) IC50 data against rat microsomal 17,20-lyase (9,600 nM) and 17alpha-hydroxylase (70,700 nM). View Source
- [2] Owen, C.P.; Dhanani, S.; Patel, C.H.; Shahid, I.; Ahmed, S. Synthesis and biochemical evaluation of a range of potent benzyl imidazole-based compounds as potential inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)). Bioorg. Med. Chem. Lett. 2006, 16, 4011–4015. View Source
